molecular formula C17H11F3N2O3 B12494036 N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide

N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide

Cat. No.: B12494036
M. Wt: 348.28 g/mol
InChI Key: KDCZQSKCOBKEQT-UHFFFAOYSA-N
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Description

N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide is a complex organic compound characterized by the presence of a phthalimide group, a trifluoromethyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a trifluoromethylated acylating agent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, its trifluoromethyl group can enhance binding affinity and selectivity towards certain enzymes, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C17H11F3N2O3

Molecular Weight

348.28 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)16(25)21(11-6-2-1-3-7-11)10-22-14(23)12-8-4-5-9-13(12)15(22)24/h1-9H,10H2

InChI Key

KDCZQSKCOBKEQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C(F)(F)F

Origin of Product

United States

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